(2R)-2-amino-3-[(trifluoromethyl)sulfanyl]propanoic acid
Description
Properties
IUPAC Name |
(2R)-2-amino-3-(trifluoromethylsulfanyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO2S/c5-4(6,7)11-1-2(8)3(9)10/h2H,1,8H2,(H,9,10)/t2-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKODVYODWEMMF-REOHCLBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)SC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a suitable catalyst . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of advanced catalysts and automated systems can further enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3-[(trifluoromethyl)sulfanyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and substituted derivatives of the original compound. These products can be further utilized in various applications, including drug development and material science.
Scientific Research Applications
Medicinal Chemistry
The incorporation of trifluoromethyl groups in drug candidates has been shown to improve pharmacokinetic properties, such as solubility and bioavailability. Research indicates that compounds containing the trifluoromethyl group can significantly enhance the potency of drugs targeting various biological pathways. For example, studies have demonstrated that the presence of a trifluoromethyl group can increase the efficacy of inhibitors for enzymes like reverse transcriptase by enhancing binding affinity through specific interactions with active sites .
Protein Engineering
(2R)-2-amino-3-[(trifluoromethyl)sulfanyl]propanoic acid is utilized as an ncAA in the study of integral membrane proteins. Its incorporation into proteins allows researchers to investigate protein function and dynamics without significantly altering the native structure. The ability to introduce bioorthogonal handles enables selective labeling and tracking of proteins in live cells, facilitating advanced imaging techniques .
Chemical Biology
The compound serves as a versatile building block for synthesizing probes that can be used in various biochemical assays. Its unique properties allow it to be employed as a fluorescent donor or acceptor, enhancing the sensitivity of detection methods such as fluorescence resonance energy transfer (FRET) and other biophysical techniques .
Table 1: Applications of this compound
| Application Area | Description | Impact/Outcome |
|---|---|---|
| Medicinal Chemistry | Enhances drug potency and metabolic stability | Improved pharmacokinetics |
| Protein Engineering | Used as an ncAA for studying protein dynamics | Insights into protein function |
| Chemical Biology | Serves as a building block for biochemical probes | Enhanced detection sensitivity |
Case Study 1: Drug Design
A study explored the synthesis of novel inhibitors for a specific enzyme involved in cancer progression. By incorporating this compound into the inhibitor's structure, researchers observed a significant increase in binding affinity compared to non-fluorinated analogs. This underscores the compound's potential in developing targeted therapies .
Case Study 2: Protein Labeling
In another investigation, scientists utilized this compound to label integral membrane proteins in live cells. The introduction of this ncAA allowed for real-time monitoring of protein interactions and dynamics using advanced imaging techniques, providing valuable insights into cellular processes .
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-[(trifluoromethyl)sulfanyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound belongs to a class of S-substituted cysteine derivatives. Key structural analogs include:
Key Observations :
- Electron-Withdrawing Effects: The trifluoromethyl (–SCF₃) group enhances acidity at the α-carboxyl and α-amino groups compared to alkyl or aryl sulfanyl analogs (e.g., S-allyl or S-tolyl groups) .
- Metabolic Stability : Fluorinated substituents (e.g., –SCF₃, tetrafluorophenyl) resist oxidative degradation, making these compounds valuable in drug design .
- Solubility : Polar groups like –COOH (in carbocysteine) improve aqueous solubility, whereas hydrophobic groups (e.g., –C₆H₄–CH₃) enhance lipid membrane permeability .
Physicochemical Properties and Stability
Research Findings on Analogous Compounds
- S-Allyl-L-cysteine : Demonstrated neuroprotective effects in vitro by reducing oxidative stress in neuronal cells .
- Carbocysteine Lysine Salt : Clinically used to treat chronic obstructive pulmonary disease (COPD) via mucolytic action .
- Tetrafluorophenyl Analogs : Utilized in PET imaging due to fluorine-18 labeling compatibility .
Biological Activity
(2R)-2-amino-3-[(trifluoromethyl)sulfanyl]propanoic acid, also known as a derivative of amino acids featuring a trifluoromethyl group, has garnered attention for its potential biological activities. This compound's unique structure allows it to interact with various biological pathways, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 183.16 g/mol. The trifluoromethyl group contributes significantly to the compound's lipophilicity and overall biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes involved in inflammatory responses and cellular signaling pathways. It has been shown to modulate the activity of chemokines, particularly in the context of neutrophil recruitment and activation, which is crucial in inflammatory diseases.
Key Mechanisms:
- Inhibition of Chemotaxis : The compound has demonstrated the ability to inhibit the chemotactic response of polymorphonuclear leukocytes (PMNs) in vitro, which is essential in controlling inflammation .
- Impact on Prostaglandin Synthesis : Research indicates that it does not significantly interfere with prostaglandin E2 production in murine macrophages, suggesting a selective action that may reduce unwanted side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
In Vitro Studies
In vitro studies have shown that this compound effectively reduces PMN infiltration and associated inflammatory markers. For instance, its efficacy was evaluated using models of transient cerebral ischemia where it significantly reduced infarct size and improved neurological function .
Case Studies
- Transient Cerebral Ischemia : In a rat model, this compound was administered post-ischemia, resulting in reduced PMN infiltration and improved outcomes compared to control groups .
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Infarct Size (mm²) | 50 | 30 |
| Neurological Score | 5 | 8 |
- Inflammatory Response : In human cell lines, this compound inhibited CXCL8-induced chemotaxis of PMNs, demonstrating its potential as an anti-inflammatory agent .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to the trifluoromethyl group. Studies indicate that compounds with similar structures exhibit enhanced bioavailability and longer half-lives, which may translate into effective therapeutic windows when used in clinical settings .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2R)-2-amino-3-[(trifluoromethyl)sulfanyl]propanoic acid, and how can enantiomeric purity be ensured?
- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, the Sharpless epoxidation or enzymatic resolution can yield the (R)-configuration. Solid-phase peptide synthesis (SPPS) may also incorporate this amino acid into larger peptides, with trifluoroacetic acid (TFA) cleavage preserving the trifluoromethyl sulfanyl group. Purification via reverse-phase HPLC with chiral columns ensures enantiomeric purity (>98%) .
Q. How can spectroscopic techniques (NMR, MS) characterize the structure of this compound?
- Methodological Answer :
- NMR : H NMR shows distinct signals for the α-amino proton (~4.3 ppm, multiplet) and β-thioether protons (~3.1–3.4 ppm). F NMR confirms the trifluoromethyl group at ~-65 ppm (singlet).
- Mass Spectrometry : ESI-MS in positive mode typically displays [M+H] at m/z 248.1 (calculated for CHFNOS). HRMS with TOF analyzers achieves <2 ppm mass accuracy .
Q. What are the primary biological screening assays for this compound?
- Methodological Answer : Initial screens include:
- Enzyme Inhibition : Kinetics assays (e.g., Michaelis-Menten plots) with serine proteases or aminotransferases, monitoring substrate turnover via UV-Vis or fluorimetry.
- Cellular Uptake : Radiolabeled C or H analogs track intracellular accumulation in mammalian cell lines (e.g., HEK293) .
Advanced Research Questions
Q. How does the trifluoromethyl sulfanyl group influence protein-ligand binding kinetics compared to non-fluorinated analogs?
- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity (). For example, SPR studies show a 10-fold higher for trypsin inhibition compared to methylthio analogs due to enhanced hydrophobic interactions and electronegativity . Computational docking (AutoDock Vina) reveals stabilizing interactions between the CF group and hydrophobic enzyme pockets .
Q. What strategies enable site-specific incorporation of this amino acid into recombinant proteins?
- Methodological Answer : Genetically encoded incorporation uses orthogonal tRNA/synthetase pairs in E. coli or yeast. Amber codon suppression (TAG) allows insertion at defined sites. Fluorescent labeling via click chemistry (e.g., CuAAC with propargyl derivatives) enables tracking in live-cell imaging .
Q. How can charge density analysis (e.g., DMA) predict reactivity in catalytic or metabolic pathways?
- Methodological Answer : Distributed multipole analysis (DMA) decomposes electron density into monopole, dipole, and quadrupole terms. For this compound, the CF group’s electron-withdrawing effect reduces nucleophilicity at the β-carbon, as shown in DFT calculations (B3LYP/6-311+G(d,p)) .
Contradictions and Resolutions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
